Ethyl 4-(cyclohexyloxy)-3-oxobutanoate
Description
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate is a β-keto ester derivative characterized by a cyclohexyloxy substituent at the 4-position of the butanoate backbone. These compounds are typically used to construct heterocyclic frameworks or bioactive molecules, leveraging the reactivity of the 3-oxo group for condensation or cyclization reactions.
Properties
CAS No. |
126930-22-1 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 4-cyclohexyloxy-3-oxobutanoate |
InChI |
InChI=1S/C12H20O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h11H,2-9H2,1H3 |
InChI Key |
VRQBEHLYFWRCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)COC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
Ethyl acetoacetate+CyclohexanolAcid catalystEthyl 4-cyclohexyloxy-acetoacetate+Water
Industrial Production Methods
On an industrial scale, the production of ethyl 4-cyclohexyloxy-acetoacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyloxy-acetoacetic acid or cyclohexyloxy-acetone.
Reduction: Formation of ethyl 4-cyclohexyloxy-butanol.
Substitution: Formation of various substituted acetoacetate esters.
Scientific Research Applications
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-cyclohexyloxy-acetoacetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in nucleophilic addition and substitution reactions. In biological systems, its mechanism may involve enzyme-mediated transformations, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Benzyloxy vs. Cyclohexyloxy: The benzyloxy analog (C₁₃H₁₆O₄) has higher lipophilicity due to the aromatic ring, whereas the cyclohexyloxy group may enhance steric bulk and conformational flexibility .
- Physical State : Oily liquids (e.g., benzyloxy derivative) are common due to ester flexibility, while solids (e.g., nitrophenyl analog) result from increased crystallinity via aromatic stacking .
Stability and Handling
- Storage: Ethyl 4-(benzyloxy)-3-oxobutanoate requires refrigeration (2–8°C), while silyl-protected derivatives () may be more stable at room temperature due to steric shielding .
- Instability Challenges : Compounds like 6c–6e () lack ¹³C-NMR data due to decomposition, suggesting that electron-rich substituents (e.g., dihydropyridyl) may reduce stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
